4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one
Overview
Description
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C7H12N4OS. It is a derivative of triazine, a class of heterocyclic compounds known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable triazine precursor, followed by oxidation to introduce the sulfinyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler triazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields sulfone derivatives, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its triazine core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
- 4-Amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
- 1,2,4-Triazinone derivatives
Uniqueness
4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfinyl group, in particular, enhances its potential as an enzyme inhibitor and its versatility in synthetic chemistry .
Properties
IUPAC Name |
4-amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)5-6(13)12(9)7(11-10-5)15(4)14/h9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXBTLNAKATGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)S(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009282 | |
Record name | 4-Amino-6-tert-butyl-3-(methanesulfinyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90269-30-0 | |
Record name | 4-Amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090269300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-6-tert-butyl-3-(methanesulfinyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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